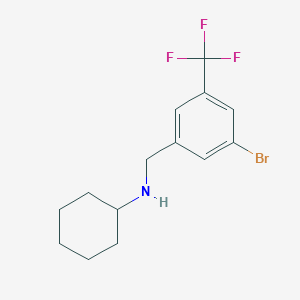
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine: is an organic compound that features a cyclohexanamine moiety attached to a benzyl group substituted with bromine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine typically involves the following steps:
Bromination: The starting material, 3,5-bis(trifluoromethyl)benzyl bromide, is prepared by brominating 3,5-bis(trifluoromethyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with cyclohexanamine under nucleophilic substitution conditions. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 3,5-bis(trifluoromethyl)toluene are brominated in industrial reactors.
Continuous Flow Reaction: The brominated product is continuously fed into a reactor containing cyclohexanamine, where the nucleophilic substitution occurs. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
科学研究应用
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound serves as a building block for the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanamine moiety facilitates the compound’s penetration into biological membranes, allowing it to exert its effects at the cellular level.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 3-Bromobenzotrifluoride
- 3,5-Bis(trifluoromethyl)benzyl bromide
Uniqueness
N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine is unique due to the presence of both bromine and trifluoromethyl groups on the benzyl moiety, combined with a cyclohexanamine group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N/c15-12-7-10(6-11(8-12)14(16,17)18)9-19-13-4-2-1-3-5-13/h6-8,13,19H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGCLIGXYMIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














